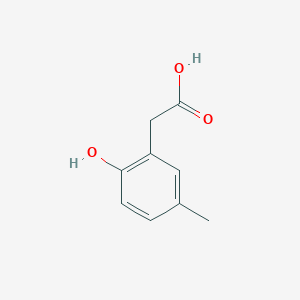

2-(2-Hydroxy-5-methylphenyl)acetic acid

Description

BenchChem offers high-quality 2-(2-Hydroxy-5-methylphenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Hydroxy-5-methylphenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H10O3 |

|---|---|

Molecular Weight |

166.17 g/mol |

IUPAC Name |

2-(2-hydroxy-5-methylphenyl)acetic acid |

InChI |

InChI=1S/C9H10O3/c1-6-2-3-8(10)7(4-6)5-9(11)12/h2-4,10H,5H2,1H3,(H,11,12) |

InChI Key |

RDMFKTGZYKNWGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

2-(2-Hydroxy-5-methylphenyl)acetic acid CAS 41873-66-9 properties

An In-Depth Technical Guide to 2-(2-Hydroxy-5-methylphenyl)acetic Acid (CAS 41873-66-9) for Research and Development Professionals

Introduction and Core Characteristics

2-(2-Hydroxy-5-methylphenyl)acetic acid, registered under CAS Number 41873-66-9, is a bifunctional organic compound belonging to the family of substituted phenylacetic acids. Its structure is characterized by a phenylacetic acid core with two key substituents on the aromatic ring: a hydroxyl (-OH) group at the ortho position (C2) and a methyl (-CH₃) group at the para position relative to the hydroxyl group (C5). This specific arrangement of functional groups—a phenolic hydroxyl, a carboxylic acid, and an electron-donating methyl group—imparts a unique combination of reactivity and physical properties, making it a valuable intermediate and building block in synthetic chemistry.

Primarily utilized in research and development settings, this compound serves as a versatile scaffold for the synthesis of more complex molecules, particularly within the realms of medicinal chemistry, agrochemicals, and materials science. The presence of three distinct reactive sites allows for selective chemical modifications, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of its properties, predictive spectroscopic analysis, synthesis strategies, chemical reactivity, and safe handling protocols, designed for professionals engaged in chemical research and drug development.

Caption: Chemical Structure of 2-(2-Hydroxy-5-methylphenyl)acetic acid.

Physicochemical and Spectroscopic Properties

The utility of a chemical intermediate is fundamentally defined by its physical properties and spectroscopic signature. This section details the known physicochemical characteristics and provides a predictive analysis of its spectroscopic profile, which is crucial for reaction monitoring and quality control.

Physical and Chemical Properties

The compound is typically supplied as a powder and is stable under standard ambient conditions.[1] Its key properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 41873-66-9 | [1][2] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.18 g/mol | [1][2] |

| Appearance | Powder | [1] |

| Melting Point | 118-120 °C | [1][2] |

| Storage Temperature | Room Temperature | [1] |

| InChI Key | RDMFKTGZYKNWGQ-UHFFFAOYSA-N | [1] |

Spectroscopic Profile (Predictive and Comparative Analysis)

-

¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆): The proton NMR spectrum is expected to be highly informative. The acidic protons of the hydroxyl and carboxylic acid groups would appear as broad singlets, likely above 9.0 ppm and 12.0 ppm respectively, and are D₂O exchangeable. The aromatic region should display three distinct signals corresponding to the protons at C3, C4, and C6. The proton at C6, being ortho to both the hydroxyl and the acetic acid groups, would likely appear as a doublet. The proton at C4, flanked by the methyl group and a proton, would be a doublet of doublets, and the C3 proton would be a doublet. The methylene protons (-CH₂) of the acetic acid side chain are expected to produce a sharp singlet around 3.5 ppm. The methyl group (-CH₃) protons will also yield a distinct singlet, typically around 2.2 ppm.

-

¹³C NMR Spectroscopy (Predicted, 101 MHz, DMSO-d₆): The carbon spectrum should exhibit nine unique signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal, expected in the 172-175 ppm range. The six aromatic carbons will resonate between 115-155 ppm, with the carbon bearing the hydroxyl group (C2) being the most deshielded in that range. The methylene carbon (-CH₂) is anticipated around 40 ppm, and the methyl carbon (-CH₃) will be the most upfield signal, around 20 ppm.

-

Infrared (IR) Spectroscopy (Predicted, KBr Pellet): The IR spectrum provides a clear fingerprint of the functional groups.[6] A very broad absorption band is expected from approximately 3300 cm⁻¹ to 2500 cm⁻¹, characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. Superimposed on this may be the sharper O-H stretch of the phenolic group around 3400-3300 cm⁻¹. A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid will be prominent in the 1710-1680 cm⁻¹ region. Additional significant peaks include C-H stretches (aliphatic and aromatic) just above and below 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ range.

-

Mass Spectrometry (Predicted, EI): In electron ionization mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 166. The fragmentation pattern would likely involve the characteristic loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z 121, or the loss of the entire acetic acid side chain via benzylic cleavage to yield a fragment corresponding to the cresol cation.

Synthesis and Purification Strategies

The synthesis of ortho-substituted phenylacetic acids can be challenging; however, modern cross-coupling methodologies provide a reliable and efficient route. This section outlines a robust, field-proven synthetic approach and subsequent purification protocol.

Retrosynthetic Analysis & Strategic Approach

A logical retrosynthetic disconnection breaks the C(sp²)-C(sp³) bond between the aromatic ring and the acetic acid methylene group. This points to a cross-coupling strategy, such as a Suzuki reaction, as a powerful and versatile method for its construction.[7] This approach offers high functional group tolerance and generally proceeds with good yields. The required starting materials would be a suitably functionalized aryl halide (e.g., 2-bromo-4-methylphenol) and a boronic ester carrying the acetic acid moiety.

Caption: Four-step synthesis workflow for the target compound.

Step-by-Step Methodology:

-

Protection of Phenolic Hydroxyl:

-

Rationale: The acidic proton of the phenol can interfere with the Suzuki coupling. Benzyl protection is chosen as it is robust and easily removed via hydrogenolysis.

-

To a solution of 2-bromo-4-methylphenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and benzyl bromide (1.1 eq).

-

Reflux the mixture for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Cool, filter off the solids, and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (eluting with hexanes/ethyl acetate) to yield the benzyl-protected aryl bromide.

-

Validation: ¹H NMR should confirm the presence of the benzyl group protons and the absence of the phenolic -OH proton.

-

-

Suzuki Cross-Coupling:

-

Rationale: This C-C bond formation is the key step. A palladium catalyst with a biaryl phosphine ligand like SPhos is highly effective for this type of C(sp²)-C(sp³) coupling.

-

In a reaction vessel, combine the protected aryl bromide (1.0 eq), the boronic ester reagent (1.5 eq), potassium carbonate (3.0 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

-

De-gas the vessel and backfill with an inert atmosphere (Argon or Nitrogen).

-

Add a de-gassed solvent mixture of dioxane and water (e.g., 4:1 ratio).

-

Heat the reaction to 80-100 °C for 6-12 hours, monitoring by LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography to obtain the coupled ester.

-

Validation: Mass spectrometry should show the correct mass for the coupled product. ¹H NMR will confirm the presence of the ethyl ester and the new methylene group.

-

-

Saponification (Ester Hydrolysis):

-

Rationale: The ethyl ester is converted to the carboxylic acid.

-

Dissolve the coupled ester from the previous step in a mixture of THF and water. Add lithium hydroxide (3.0 eq).

-

Stir at room temperature for 4-8 hours.

-

Remove the THF in vacuo, dilute with water, and acidify to pH ~2 with 1M HCl.

-

Extract the product with ethyl acetate. Dry the combined organic layers and concentrate to yield the benzyl-protected acid.

-

Validation: IR spectroscopy should now show a broad O-H and a C=O stretch characteristic of a carboxylic acid.

-

-

Deprotection (Hydrogenolysis):

-

Rationale: The final step removes the benzyl protecting group to reveal the free phenol.

-

Dissolve the protected acid in methanol and add 10% Pd/C catalyst (approx. 5-10 wt%).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., via a balloon) with vigorous stirring for 4-12 hours.

-

Monitor by TLC. Upon completion, carefully filter the mixture through Celite to remove the catalyst.

-

Concentrate the filtrate to yield the crude final product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene or ethyl acetate/hexanes) to obtain the pure 2-(2-Hydroxy-5-methylphenyl)acetic acid.

-

Final Validation: The final product should have a melting point of 118-120 °C. [1]Its spectroscopic data (NMR, IR) should match the predicted profiles in Section 2.2.

-

Chemical Reactivity and Derivatization

The molecule's three functional groups offer distinct handles for chemical modification, making it a versatile precursor.

Caption: Key reactive sites on the molecule. (Note: A schematic image is implied for the Graphviz diagram's central node).

-

Reactions of the Carboxylic Acid Group: This is the most acidic site and readily undergoes deprotonation. It can be converted to a variety of derivatives:

-

Esterification: Reaction with an alcohol (e.g., methanol) under acidic catalysis (like H₂SO₄) yields the corresponding ester. [8]This is often done to increase lipophilicity or to protect the acid during subsequent reactions.

-

Amidation: Activation with a coupling agent (e.g., HATU, EDC) followed by treatment with an amine produces amides, a common linkage in bioactive molecules.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 2-(2-hydroxy-5-methylphenyl)ethanol.

-

-

Reactions of the Phenolic Hydroxyl Group: The phenol is weakly acidic and its oxygen is nucleophilic.

-

Williamson Ether Synthesis: Deprotonation with a mild base (e.g., K₂CO₃) followed by reaction with an alkyl halide (e.g., methyl iodide) provides the corresponding ether. This is a common strategy for protecting the phenol group. [9]

-

-

Reactions on the Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the strong ortho,para-directing hydroxyl group and the weak ortho,para-directing methyl group. Their effects are synergistic. The vacant position ortho to the hydroxyl group (C3) and ortho to the methyl group (C6) are the most likely sites for substitution reactions like halogenation, nitration, or Friedel-Crafts acylation.

Applications in Research and Drug Development

While not an end-product itself, 2-(2-hydroxy-5-methylphenyl)acetic acid is a valuable starting material. Its utility is primarily as a scaffold and building block .

-

Pharmaceutical Synthesis: Phenylacetic acid derivatives are core structures in many non-steroidal anti-inflammatory drugs (NSAIDs). This compound provides a scaffold for synthesizing novel analogs for screening as anti-inflammatory or analgesic agents. [10]* Metabolite Synthesis: The structure is related to known drug metabolites. For instance, a similar compound, 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid, is a metabolite of the psychoactive drug 5-APB. [9]The title compound can therefore be used to synthesize reference standards for metabolic studies of related parent drugs.

-

Fragment-Based Drug Discovery (FBDD): As a relatively small molecule with well-defined chemical handles, it is an ideal fragment for use in FBDD campaigns to identify binding interactions with protein targets.

-

Organic Synthesis: It serves as a precursor for more complex heterocyclic systems, such as benzofurans or chromanones, by leveraging intramolecular reactions between the side chain and the phenolic hydroxyl group.

Safety, Handling, and Storage

Adherence to proper safety protocols is critical when working with any chemical reagent.

-

Hazard Identification: The compound is classified with the GHS07 pictogram (Warning). [2] * H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation. [2]

-

-

Safe Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

-

Exposure Controls: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. [11]For eye contact, rinse cautiously with water for several minutes and seek medical attention. If inhaled, move to fresh air.

-

Spill Management: For small spills, sweep up the powder carefully, avoiding dust generation, and place it in a sealed container for chemical waste disposal. [12]

-

-

Storage:

References

-

Wacker Chemical Corporation. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

Greenbook.net. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Chemoselective esterification of α-hydroxyacids catalyzed by salicylaldehyde through induced intramolecularity. Retrieved from [Link]

-

Molbank. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-hydroxyphenyl acetic acid. Retrieved from [Link]

-

EPA. (n.d.). Hydroxy(2-hydroxyphenyl)acetic acid Properties. Retrieved from [Link]

-

MDPI. (n.d.). Direct synthesis of dimethyl ether from syngas over mechanical mixtures of CuO/ZnO/Al2O3 and γ-Al2O3. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-2-hydroxy-2-(4-methylphenyl)acetic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyclopropyl-2-[(2-hydroxy-5-methylphenyl)methylamino]acetic acid. Retrieved from [Link]

-

Shodhganga. (n.d.). Experimental and References. Retrieved from [Link]

-

MDPI. (2018). Capability of the Direct Dimethyl Ether Synthesis Process for the Conversion of Carbon Dioxide. Retrieved from [Link]

-

ScienceDirect. (1999). Kinetics and modelling of dimethyl ether synthesis from synthesis gas. Retrieved from [Link]

-

mzCloud. (2014). 2-Hydroxyphenylacetic acid. Retrieved from [Link]

-

MassBank. (2017). 2-Hydroxyphenylacetic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-[2-(2-Chlorophenoxy)-5-methylphenyl]acetic acid. Retrieved from [Link]

-

MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-methylacetophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct synthesis of dimethyl ether (DME) from syngas on bifunctional catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical infrared spectra of 2-hydroxy-2-methyl-1-phenylpropan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Methylphenoxy)acetic acid. Retrieved from [Link]

-

TNO Publications. (n.d.). Separation Enhanced Dimethyl Ether Synthesis. Retrieved from [Link]

-

Scribd. (n.d.). Acetic Acid FT-IR Spectrum Analysis. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid, (2-methylphenoxy)-. Retrieved from [Link]

Sources

- 1. 2-(2-hydroxy-5-methylphenyl)acetic acid | 41873-66-9 [sigmaaldrich.com]

- 2. 2-(2-hydroxy-5-methylphenyl)acetic acid | 41873-66-9 [sigmaaldrich.com]

- 3. mzCloud – 2 Hydroxyphenylacetic acid [mzcloud.org]

- 4. 2-Hydroxyphenylacetic acid(614-75-5) 1H NMR spectrum [chemicalbook.com]

- 5. massbank.eu [massbank.eu]

- 6. scribd.com [scribd.com]

- 7. inventivapharma.com [inventivapharma.com]

- 8. (2-HYDROXY-PHENYL)-ACETIC ACID METHYL ESTER | 22446-37-3 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. CAS 614-75-5: (2-Hydroxyphenyl)acetic acid | CymitQuimica [cymitquimica.com]

- 11. assets.greenbook.net [assets.greenbook.net]

- 12. eurochemicals.ru [eurochemicals.ru]

- 13. 2-Hydroxy Phenyl Acetic Acid (CAS NO:614-75-5) | 2-Hydroxy Phenyl Acetic Acid Manufacturer and Suppliers | Scimplify [scimplify.com]

Metabolic Pathway Analysis of 5-Methylphenylacetic Acid Derivatives

Executive Summary

This technical guide details the metabolic fate, analytical characterization, and toxicological implications of 5-methylphenylacetic acid (5-MPAA) and its derivatives. As structural scaffolds in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like diclofenac and ibufenac, and as catabolic intermediates in microbial degradation, understanding these pathways is critical for drug safety assessment and environmental toxicology. This guide synthesizes mammalian Phase I/II metabolism with microbial catabolism, supported by a validated LC-MS/MS analytical workflow.

Metabolic Architecture: Diverging Fates

The metabolism of 5-MPAA is dictated by the competition between Phase II conjugation of the carboxylic acid tail and Phase I oxidation of the aromatic methyl group.

Mammalian Metabolism (Hepatic Clearance)

In mammals, the primary metabolic pressure is on the carboxylic acid moiety, followed by oxidation of the lipophilic methyl substituent.

-

Phase II Conjugation (Dominant):

-

Amino Acid Conjugation: The carboxylic acid is activated to a CoA thioester by acyl-CoA synthetase medium-chain family members (ACSM1/ACSM2B). In humans and primates, this intermediate conjugates with glutamine via glutamine N-acyltransferase to form 5-methylphenylacetylglutamine . In rodents and dogs, conjugation occurs with glycine to form 5-methylphenylaceturic acid [1].

-

Glucuronidation: The carboxyl group undergoes direct esterification by UDP-glucuronosyltransferases (predominantly UGT2B7 and UGT1A9) to form the 1-O-acyl glucuronide . This metabolite is chemically reactive; acyl glucuronides can undergo intramolecular rearrangement and covalent binding to plasma proteins (via nucleophilic attack by lysine residues), a known mechanism for NSAID-induced idiosyncratic toxicity [2].

-

-

Phase I Oxidation (Secondary):

-

Benzylic Oxidation: Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) target the 5-methyl group. The oxidation sequence proceeds from hydroxymethyl (-CH₂OH) to aldehyde (-CHO) and finally to the dicarboxylic acid (3-carboxyphenylacetic acid derivative).

-

Carnitine Conjugation: Under metabolic stress or specific genetic conditions, the acyl-CoA intermediate may conjugate with carnitine to form 5-methylphenylacetylcarnitine , depleting free carnitine pools and potentially impairing mitochondrial fatty acid

-oxidation [3].

-

Microbial Catabolism (Environmental Fate)

Bacteria (e.g., Sphingomonas, Pseudomonas) utilize 5-MPAA as a carbon source through the phenylacetyl-CoA catabolon .

-

Activation: Conversion to 5-methylphenylacetyl-CoA.

-

Oxygenation: The PaapABCDE complex introduces oxygen to the aromatic ring, often accompanied by cryptic hydroxylation.

-

Ring Fission: The pathway typically converges on a homogentisate-like intermediate, followed by ring cleavage to enter the TCA cycle [4].

Pathway Visualization

The following diagram illustrates the divergence between mammalian detoxification and microbial catabolism.

Figure 1: Divergent metabolic fates of 5-MPAA showing species-specific conjugation (Green), reactive intermediates (Red), and oxidative pathways (Grey).

Analytical Workflow: LC-MS/MS Quantification

Quantification of acidic metabolites requires specific attention to ionization polarity and mobile phase pH to ensure deprotonation.

Sample Preparation

-

Matrix: Plasma, Urine, or Cell Culture Media.

-

Protein Precipitation: 1:3 ratio with ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Solid Phase Extraction (SPE): Recommended for urine to remove salts. Use Mixed-Mode Anion Exchange (MAX) cartridges to retain the acidic analytes while washing away neutrals/bases.

-

Wash: 5% NH₄OH in water.

-

Elute: 2% Formic Acid in Methanol.

-

LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470 or Sciex 6500+). Ionization: Electrospray Ionization (ESI) in Negative Mode (M-H)⁻.

| Parameter | Setting | Rationale |

| Column | C18 or Phenyl-Hexyl (2.1 x 100 mm, 1.8 µm) | Phenyl-Hexyl provides superior selectivity for aromatic isomers. |

| Mobile Phase A | Water + 5 mM Ammonium Acetate (pH 9.0) | High pH ensures full deprotonation of the carboxylic acid, enhancing ESI- sensitivity [5]. |

| Mobile Phase B | Acetonitrile | Organic modifier for elution. |

| Flow Rate | 0.3 - 0.4 mL/min | Optimal for electrospray desolvation. |

| Gradient | 5% B (0-1 min) | Retains polar conjugates (glutamine) early; elutes parent acid later. |

MRM Transitions (Targeted)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Mechanism |

| 5-MPAA | 149.1 | 105.1 | 15 | Loss of CO₂ (Decarboxylation) |

| Acyl Glucuronide | 325.1 | 149.1 | 20 | Loss of Glucuronic Acid moiety |

| Glutamine Conj. | 277.1 | 145.1 | 25 | Loss of Glutamine fragment |

| Glycine Conj. | 206.1 | 74.0 | 18 | Formation of Glycine fragment |

Toxicological Implications

Acyl Glucuronide Reactivity

The formation of the 1-O-acyl glucuronide of 5-MPAA is a critical safety checkpoint. Unlike ether glucuronides, acyl glucuronides are electrophilic. They can transacylate to form covalent adducts with serum albumin.

-

Assessment Protocol: Incubate 5-MPAA with human liver microsomes (HLM) + UDPGA. Monitor the isomerization of the 1-O-acyl glucuronide to 2/3/4-O-acyl isomers via LC-MS over time. Rapid isomerization correlates with higher toxicity risk [6].

Carnitine Depletion

Chronic administration of pivalate or valproate analogs is known to induce carnitine deficiency. 5-MPAA derivatives, by sequestering carnitine into 5-methylphenylacetylcarnitine (excreted in urine), can mimic this phenotype.

-

Monitoring: In preclinical toxicology studies, monitor the ratio of Free Carnitine to Acyl-Carnitine in plasma. A ratio < 0.8 suggests metabolic stress [3].

References

-

PathBank. (2019). Phenylacetate Metabolism Pathway. PathBank. [Link]

-

Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring. [Link]

-

Hoppel, C. (2003). The role of carnitine in normal and altered fatty acid metabolism. American Journal of Kidney Diseases. [Link]

-

Teufel, R., et al. (2010). Bacterial phenylalanine and phenylacetate catabolic pathways. Microbiology and Molecular Biology Reviews. [Link]

-

Agilent Technologies. (2020). Analysis of Acidic Metabolites using Negative Mode ESI. Agilent Application Notes. [Link]

-

Regan, S., et al. (2010). Acyl glucuronides: The good, the bad, and the ugly. Annual Reports in Medicinal Chemistry. [Link]

A Technical Guide to the Therapeutic Potential of 2-(2-Hydroxy-5-methylphenyl)acetic Acid in Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation underpins a vast array of human diseases, creating a persistent need for novel therapeutic agents with improved efficacy and safety profiles. This technical guide explores the therapeutic potential of 2-(2-Hydroxy-5-methylphenyl)acetic acid, a phenolic acid derivative, as a novel anti-inflammatory agent. Structurally related to known anti-inflammatory compounds, this molecule presents a compelling case for investigation. This document outlines a comprehensive preclinical strategy to characterize its mechanism of action and evaluate its efficacy. We will delve into its hypothesized molecular targets, including the cyclooxygenase (COX) enzymes and the NF-κB signaling pathway, and provide detailed, field-proven protocols for its in vitro and in vivo validation. The guide is designed to provide researchers with the scientific rationale and practical methodologies required to systematically investigate 2-(2-Hydroxy-5-methylphenyl)acetic acid as a potential lead compound in anti-inflammatory drug discovery.

Introduction: The Unmet Need in Anti-Inflammatory Therapeutics

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens or damaged cells.[1] While acute inflammation is a protective and self-limiting process, its chronic dysregulation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[2] Current therapeutic strategies, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, particularly with long-term use.[3] This clinical reality fuels the search for novel anti-inflammatory agents with more targeted mechanisms and improved safety profiles.

Phenylacetic acid derivatives have a rich history in medicinal chemistry, with many exhibiting significant anti-inflammatory and analgesic properties.[4] 2-(2-Hydroxy-5-methylphenyl)acetic acid, the subject of this guide, possesses a phenolic hydroxyl group and a carboxylic acid moiety—structural features common to many NSAIDs. This structural similarity provides a strong rationale for investigating its potential to modulate key inflammatory pathways. This guide will lay out a systematic approach to validate this hypothesis.

Compound Profile: 2-(2-Hydroxy-5-methylphenyl)acetic acid

-

IUPAC Name: 2-(2-Hydroxy-5-methylphenyl)acetic acid

-

Molecular Formula: C₉H₁₀O₃

-

Molecular Weight: 166.17 g/mol

-

Structure:

This compound belongs to the class of hydroxyphenylacetic acids.[5] The presence of both a phenolic hydroxyl group and a carboxylic acid group suggests it may interact with biological systems through hydrogen bonding and ionic interactions, which is characteristic of many enzyme inhibitors.[6]

Hypothesized Mechanisms of Anti-Inflammatory Action

Based on its structural features and the known mechanisms of other phenolic acids, we hypothesize that 2-(2-Hydroxy-5-methylphenyl)acetic acid exerts its anti-inflammatory effects through two primary, interconnected pathways: inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling cascade.

Inhibition of Cyclooxygenase (COX) Enzymes

The COX enzymes, COX-1 and COX-2, are central to the inflammatory process. They catalyze the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation.[7] COX-1 is constitutively expressed and plays a role in physiological "housekeeping" functions, whereas COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[8][9] Many NSAIDs achieve their therapeutic effect by inhibiting these enzymes.[10] We hypothesize that 2-(2-Hydroxy-5-methylphenyl)acetic acid may act as a direct inhibitor of COX-2.

Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[2][11] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB.[2] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκB.[12] This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of hundreds of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and the COX-2 enzyme itself.[11][13] We propose that 2-(2-Hydroxy-5-methylphenyl)acetic acid may interfere with this pathway, potentially by preventing the degradation of IκB or inhibiting NF-κB's nuclear translocation.

The interplay between these two pathways is critical. By inhibiting NF-κB, the compound could suppress the expression of COX-2, representing an upstream regulatory effect. This dual-action potential—direct enzyme inhibition and transcriptional suppression—makes 2-(2-Hydroxy-5-methylphenyl)acetic acid a particularly interesting candidate.

Caption: Hypothesized anti-inflammatory mechanisms of action.

A Roadmap for Preclinical Validation

To rigorously test these hypotheses, a phased experimental approach is essential. This ensures that each step builds logically on the last, providing a self-validating system of inquiry.

Sources

- 1. bbrc.in [bbrc.in]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Showing Compound 2-Hydroxyphenylacetic acid (FDB012331) - FooDB [foodb.ca]

- 6. CAS 614-75-5: (2-Hydroxyphenyl)acetic acid | CymitQuimica [cymitquimica.com]

- 7. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. goodrx.com [goodrx.com]

- 9. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

Technical Guide & Safety Data Sheet: 2-(2-Hydroxy-5-methylphenyl)acetic acid

The following is an in-depth technical guide and safety analysis for 2-(2-Hydroxy-5-methylphenyl)acetic acid , structured for researchers and drug development professionals.

CAS No. 41873-66-9[1]

Part 1: Executive Technical Summary

2-(2-Hydroxy-5-methylphenyl)acetic acid is a bifunctional aromatic building block characterized by an electron-rich phenolic moiety ortho-positioned to an acetic acid side chain. This structural arrangement renders the compound highly versatile in heterocyclic synthesis—specifically as a precursor for benzofuran-2(3H)-ones (coumaranones) via intramolecular lactonization.

For the research scientist, this compound presents a specific set of stability challenges distinct from simple phenylacetic acids. Its propensity for oxidative coupling (typical of p-alkyl phenols) and spontaneous dehydration requires rigorous control over storage humidity and pH environments.

Chemical Identity & Physical Properties

| Property | Data |

| Chemical Name | 2-(2-Hydroxy-5-methylphenyl)acetic acid |

| Synonyms | 5-Methyl-2-hydroxyphenylacetic acid; (2-Hydroxy-5-methylphenyl)ethanoic acid |

| CAS Number | 41873-66-9 |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| Physical State | Off-white to beige powder |

| Melting Point | 118–120 °C |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |

| Acidity (pKa) | ~4.2 (Carboxyl), ~10.0 (Phenol) |

Part 2: Hazard Identification & Risk Assessment[6]

While classified under GHS as an Irritant, the "Senior Scientist" perspective requires acknowledging the reactive hazards of the phenol group. Phenols can be readily absorbed through the skin and may cause depigmentation or chemical burns upon prolonged contact, even if not explicitly classified as corrosive in all jurisdictions.

GHS Classification (29 CFR 1910.1200)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[1]

Signal Word: WARNING

Precautionary Decision Logic (Graphviz)

The following decision tree outlines the mandatory PPE and engineering controls based on the operational scale.

Figure 1: Risk-based decision matrix for selecting engineering controls and Personal Protective Equipment (PPE).

Part 3: Handling, Stability, and Reactivity

The "Self-Validating" Storage Protocol

The primary degradation pathway for this compound is oxidative discoloration (browning) due to the electron-rich phenol ring and lactonization promoted by moisture/acid.

-

Atmosphere: Store under inert gas (Argon or Nitrogen). The phenol group is susceptible to air oxidation, turning the beige powder dark brown over time.

-

Temperature: Refrigerate (2–8 °C).

-

Validation:

-

Visual Check: If the powder is dark brown or sticky, significant oxidation or hygroscopic moisture uptake has occurred.

-

Solubility Check: Dissolve 10 mg in 1 mL methanol. The solution should be clear and colorless to pale yellow. Turbidity suggests polymerization or contamination.

-

Reactivity Alert: Spontaneous Lactonization

Researchers must be aware that under acidic conditions or high heat, 2-(2-Hydroxy-5-methylphenyl)acetic acid undergoes intramolecular dehydration to form 5-methylbenzofuran-2(3H)-one (5-methyl-2-coumaranone).

-

Implication for HPLC Analysis: If your mobile phase is highly acidic (e.g., 0.1% TFA), you may observe a split peak or a secondary peak corresponding to the lactone. Use buffered mobile phases (Ammonium Acetate/Formate) to maintain the open-chain acid form during analysis.

Part 4: Experimental Application & Protocol

Context: This compound is frequently used as a scaffold for synthesizing benzofuran derivatives or as a ligand in coordination chemistry. Below is a standardized protocol for Lactonization to 5-methylbenzofuran-2(3H)-one , a common intermediate step.

Protocol: Acid-Catalyzed Cyclodehydration

Objective: Convert 2-(2-Hydroxy-5-methylphenyl)acetic acid to its corresponding lactone.

Reagents:

-

Substrate: 2-(2-Hydroxy-5-methylphenyl)acetic acid (1.0 eq)

-

Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 eq)

-

Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging: Add the substrate and toluene (0.1 M concentration relative to substrate). Add catalytic pTSA.

-

Reaction: Heat to reflux (110 °C). The reaction is driven by the azeotropic removal of water.

-

Causality: Removing water shifts the equilibrium toward the lactone (Le Chatelier's principle).

-

-

Monitoring: Monitor via TLC (Hexane/EtOAc 7:3). The acid (polar, streaks near baseline) will disappear, replaced by the lactone (less polar, higher R_f).

-

Work-up: Cool to room temperature. Wash with saturated NaHCO₃ (to remove catalyst and unreacted acid). Dry organic layer over MgSO₄, filter, and concentrate.

Mechanistic Pathway (Graphviz)

Figure 2: Acid-catalyzed cyclodehydration pathway showing the transformation from the open-chain acid to the benzofuranone derivative.

Part 5: Toxicology & First Aid Measures

Toxicological Profile

-

Routes of Entry: Inhalation of dust, Dermal absorption, Ingestion.

-

Acute Effects:

-

Chronic Effects: No specific carcinogenicity data available for this CAS. However, structural analogs (cresols) are investigated for liver/kidney toxicity upon chronic exposure.

Emergency Response Protocol

-

Eye Contact: Immediately flush with water for 15 minutes . Lift eyelids. Self-Validation: Do not stop until the 15-minute timer rings; shorter rinsing is often ineffective for organic acids.

-

Skin Contact: Wash with Polyethylene Glycol (PEG 300) or copious soap and water.

-

Expert Insight: PEG is superior to water for solubilizing and removing phenols from skin.

-

-

Spill Cleanup:

-

Do not dry sweep (creates dust).

-

Wet with water/alcohol, absorb with inert material (vermiculite), and place in a hazardous waste container labeled "Organic Solid - Irritant".

-

Part 6: Disposal Considerations

Disposal must comply with local, state, and federal regulations (e.g., RCRA in the US).

-

Waste Stream: Organic Combustible.

-

Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

-

Prohibition: Do not discharge into drains.[1] The phenolic nature poses toxicity risks to aquatic life (GHS Aquatic Acute categories often apply to substituted phenols).

References

-

PubChem. (n.d.).[3] Compound Summary for CAS 41873-66-9.[4] National Center for Biotechnology Information. Retrieved October 26, 2025, from [Link]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved October 26, 2025, from [Link]

Sources

Methodological & Application

protocol for synthesis of 2-(2-Hydroxy-5-methylphenyl)acetic acid from p-cresol

An Application Note and Detailed Protocol for the Synthesis of 2-(2-Hydroxy-5-methylphenyl)acetic Acid from p-Cresol

Introduction

2-(2-Hydroxy-5-methylphenyl)acetic acid is a valuable chemical intermediate. Phenylacetic acid derivatives are significant scaffolds in medicinal chemistry and materials science, serving as building blocks for a wide range of more complex molecules.[1] The starting material, p-cresol (4-methylphenol), is an abundant and cost-effective feedstock derived from various natural and industrial sources.[2][3][4][5] This document provides a comprehensive, multi-step protocol for the synthesis of 2-(2-Hydroxy-5-methylphenyl)acetic acid from p-cresol, designed for researchers and professionals in organic synthesis and drug development.

The protocol follows a classical and robust five-step synthetic route. This pathway was designed for its reliability and use of well-established transformations in organic chemistry, ensuring reproducibility. Each step is detailed with mechanistic insights, procedural specifics, and criteria for validation.

Overall Synthetic Strategy

The synthesis begins with the ortho-formylation of p-cresol to introduce a carbonyl group, which is then elaborated into the target acetic acid side chain. The complete pathway is illustrated below.

Caption: Overall 5-step synthesis of 2-(2-Hydroxy-5-methylphenyl)acetic acid.

Part 1: Synthesis of 2-Hydroxy-5-methylbenzaldehyde via Reimer-Tiemann Reaction

Principle and Mechanistic Insight

The Reimer-Tiemann reaction is a cornerstone method for the ortho-formylation of phenols.[6][7] The reaction utilizes chloroform (CHCl₃) and a strong base, typically sodium or potassium hydroxide, to generate dichlorocarbene (:CCl₂), a highly reactive electrophilic intermediate.[7][8] The phenoxide ion, formed by the deprotonation of p-cresol in the basic medium, is highly nucleophilic due to the delocalization of the negative charge into the aromatic ring.[6][8] This activated ring attacks the dichlorocarbene, preferentially at the ortho position due to stabilization by the hydroxyl group. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the desired aldehyde, 2-hydroxy-5-methylbenzaldehyde.[8]

Experimental Protocol

Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| p-Cresol | 108.14 | 10.8 g | 0.1 |

| Sodium Hydroxide | 40.00 | 24.0 g | 0.6 |

| Chloroform | 119.38 | 18.0 mL (26.6 g) | 0.22 |

| Deionized Water | 18.02 | 40 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium hydroxide (24.0 g) in deionized water (40 mL).

-

Addition of p-Cresol: To the stirred NaOH solution, add p-cresol (10.8 g). The mixture will generate heat as the phenoxide forms. Allow the solution to cool to room temperature.

-

Addition of Chloroform: Heat the mixture to 60-65°C in a water bath. Add chloroform (18.0 mL) dropwise from the dropping funnel over approximately 30 minutes. The reaction is exothermic, and the mixture will turn a reddish-brown color.[6]

-

Reaction: After the addition is complete, continue to stir the mixture at 60-65°C for an additional 90 minutes.

-

Workup - Chloroform Removal: Remove the excess chloroform by steam distillation or carefully under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (pH ~1-2). A dark, oily product should separate.

-

Extraction: Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic extracts with water (2 x 50 mL), followed by brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

Final Purification: The crude 2-hydroxy-5-methylbenzaldehyde can be further purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient). The pure product is a crystalline solid.[9]

Part 2: Synthesis of (2-Hydroxy-5-methylphenyl)methanol

Principle and Mechanistic Insight

This step involves the selective reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high selectivity for aldehydes and ketones over other reducible groups. The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with water or a mild acid protonates the resulting alkoxide to yield the alcohol.

Experimental Protocol

Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 2-Hydroxy-5-methylbenzaldehyde | 136.15 | 10.0 g | 0.073 |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.6 g | 0.042 |

| Methanol | 32.04 | 100 mL | - |

| Deionized Water | 18.02 | As needed | - |

| Hydrochloric Acid (1M) | 36.46 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-hydroxy-5-methylbenzaldehyde (10.0 g) in methanol (100 mL). Cool the solution to 0°C in an ice bath.

-

Addition of NaBH₄: While stirring, slowly add sodium borohydride (1.6 g) in small portions over 15-20 minutes. Control the addition rate to manage the effervescence.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Quenching: Carefully quench the reaction by slowly adding deionized water (50 mL).

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Acidification and Extraction: Acidify the remaining aqueous solution to pH ~5-6 with 1M HCl. Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (2-hydroxy-5-methylphenyl)methanol as a solid, which can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Part 3: Synthesis of 2-(Chloromethyl)-4-methylphenol

Principle and Mechanistic Insight

This step converts the primary benzylic alcohol into the corresponding benzyl chloride, a more reactive intermediate for nucleophilic substitution. Thionyl chloride (SOCl₂) is an effective reagent for this transformation. The alcohol's hydroxyl group attacks the sulfur atom of SOCl₂, displacing a chloride ion. This forms a protonated chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion (an Sₙi mechanism), releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts and forming the desired alkyl chloride.

Experimental Protocol

Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| (2-Hydroxy-5-methylphenyl)methanol | 138.16 | 8.0 g | 0.058 |

| Thionyl Chloride (SOCl₂) | 118.97 | 5.5 mL (9.0 g) | 0.076 |

| Dichloromethane (DCM, dry) | 84.93 | 100 mL | - |

| Saturated NaHCO₃ solution | - | As needed | - |

Procedure

-

Safety Note: This reaction must be performed in a well-ventilated fume hood as it releases toxic SO₂ and HCl gases.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas outlet connected to a basic trap (e.g., NaOH solution), dissolve (2-hydroxy-5-methylphenyl)methanol (8.0 g) in dry dichloromethane (100 mL).

-

Addition of SOCl₂: Cool the solution to 0°C in an ice bath. Add thionyl chloride (5.5 mL) dropwise over 20 minutes.

-

Reaction: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor the reaction progress by TLC.

-

Workup: Once the reaction is complete, pour the mixture slowly onto crushed ice (100 g).

-

Extraction and Neutralization: Separate the organic layer. Wash it carefully with cold water (2 x 50 mL) and then with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) until effervescence ceases, to neutralize any remaining acid.

-

Purification: Wash the organic layer with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude 2-(chloromethyl)-4-methylphenol can be used in the next step without further purification or can be purified by column chromatography.

Part 4: Synthesis of 2-(2-Hydroxy-5-methylphenyl)acetonitrile

Principle and Mechanistic Insight

This transformation is a classic nucleophilic substitution reaction. The highly nucleophilic cyanide ion (⁻CN) from sodium cyanide displaces the chloride from the benzylic position via an Sₙ2 mechanism. The reaction is typically performed in a polar aprotic solvent like DMSO or acetone to facilitate the dissolution of the cyanide salt and promote the Sₙ2 pathway. The product is a key nitrile intermediate.

Experimental Protocol

Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 2-(Chloromethyl)-4-methylphenol | 156.61 | 7.0 g | 0.045 |

| Sodium Cyanide (NaCN) | 49.01 | 2.6 g | 0.053 |

| Acetone (dry) | 58.08 | 100 mL | - |

| Deionized Water | 18.02 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

Procedure

-

Safety Note: Sodium cyanide is extremely toxic. Handle with extreme care in a fume hood. All glassware and waste must be decontaminated with a bleach solution. Never mix cyanide waste with acid.

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve sodium cyanide (2.6 g) in a minimal amount of water (~5 mL) and add dry acetone (100 mL).

-

Addition of Substrate: Add a solution of 2-(chloromethyl)-4-methylphenol (7.0 g) in a small amount of acetone to the cyanide solution.

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction's completion by TLC.

-

Workup: Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

-

Solvent Removal and Extraction: Remove the acetone from the filtrate under reduced pressure. Add water (50 mL) to the residue and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with water (2 x 30 mL) and brine (1 x 30 mL). Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude nitrile. This can be purified by column chromatography if necessary.

Part 5: Synthesis of 2-(2-Hydroxy-5-methylphenyl)acetic Acid

Principle and Mechanistic Insight

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, described here, involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by a series of proton transfers and tautomerization steps to form an amide intermediate. The amide is then further hydrolyzed under the reaction conditions to yield the carboxylate salt. A final acidification step protonates the carboxylate to give the desired carboxylic acid product.

Experimental Protocol

Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 2-(2-Hydroxy-5-methylphenyl)acetonitrile | 147.17 | 5.0 g | 0.034 |

| Sodium Hydroxide | 40.00 | 5.5 g | 0.138 |

| Deionized Water | 18.02 | 50 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask, prepare a solution of sodium hydroxide (5.5 g) in water (50 mL). Add the crude 2-(2-hydroxy-5-methylphenyl)acetonitrile (5.0 g).

-

Reaction: Heat the mixture to reflux for 6-8 hours. During this time, ammonia gas will evolve (use a fume hood). The reaction is complete when the evolution of ammonia ceases and the oily nitrile layer has dissolved.

-

Workup: Cool the reaction mixture in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid until the pH is ~1-2. The product will precipitate as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., water or a toluene/hexane mixture) to yield pure 2-(2-Hydroxy-5-methylphenyl)acetic acid. Dry the final product in a vacuum oven.

Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity.

-

Infrared (IR) Spectroscopy: To identify key functional groups (O-H, C=O, C≡N, C-O).

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point (MP): To assess the purity of solid compounds.

Experimental Workflow Visualization

Caption: Detailed experimental workflow for the multi-step synthesis.

References

- Dakin, H. D. The oxidation of hydroxy- and dihydroxy-benzaldehydes and ketones. American Chemical Journal42, 477-498 (1909). [URL not available]

- BenchChem. Technical Support Center: Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.

- Thieme E-Books. Third Component Sulfur (Willgerodt–Kindler Reaction).

- BenchChem.

- ResearchGate. (PDF)

- Cameron, D., Jeskey, H., & Baine, O. THE KOLBE-SCHMITT REACTION. I. VARIATIONS IN THE CARBONATION OF p-CRESOL. The Journal of Organic Chemistry, 15(1), 233-236.

- Huang, Y., & Dömling, A. Thioamide derivatives have been investigated as bioactive compounds and building blocks in the field of.

- Taylor & Francis Online.

- ResearchGate. Synthesis of 2‐hydroxy‐5‐((p‐tolylthio)methyl)benzaldehyde 2.

- Wikipedia. Diformylcresol.

- Royal Society of Chemistry.

- Wikipedia. Duff reaction.

- Arkivoc. An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions.

- MDPI.

-

UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Link]

- ResearchGate.

- JEE_Main. p-cresol reacts with chloroform in an alkaline medium.

- Duff Reaction.

- Future4200. The Kolbe-Schmitt Reaction.

- ResearchGate. Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction | Request PDF.

-

Wikipedia. Reimer–Tiemann reaction. [Link]

- Allen.

- ACS Publications. Practical Process for the Air Oxidation of Cresols: Part A.

-

Wikipedia. Dakin oxidation. [Link]

- Roman, G. SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, 17(3), 532-544.

-

Frontiers. Production of p-cresol by Decarboxylation of p-HPA by All Five Lineages of Clostridioides difficile Provides a Growth Advantage. [Link]

- ResearchGate. An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions.

-

Wikipedia. Willgerodt rearrangement. [Link]

- Alfa Chemistry.

- Chemistry Stack Exchange. Products of Reimer–Tiemann reaction of 4-methylphenol.

-

PMC. Production of p-cresol by Decarboxylation of p-HPA by All Five Lineages of Clostridioides difficile Provides a Growth Advantage. [Link]

-

ACS Publications. THE KOLBE-SCHMITT REACTION. I. VARIATIONS IN THE CARBONATION OF p-CRESOL. [Link]

- Frontiers. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities.

-

Organic Syntheses. m-METHOXYBENZALDEHYDE. [Link]

-

Wikipedia. Kolbe–Schmitt reaction. [Link]

- Google Patents. US4151201A - Process for preparing 2-hydroxybenzoic aldehydes.

- Unacademy. Reimer-Tiemann Reaction | JEE Chemistry.

- Fiveable. Kolbe-Schmitt Reaction Definition - Organic Chemistry Key...

- ResearchGate. Practical Process for the Air Oxidation of Cresols: Part A.

- Patent 0074272.

- ResearchGate. Mechanism of OH radical-induced oxidation of p-cresol to p-methylphenoxyl radical | Request PDF.

-

PubMed. Production of p-cresol by Decarboxylation of p-HPA by All Five Lineages of Clostridioides difficile Provides a Growth Advantage. [Link]

- Inventiva Pharma.

- JOCPR.

-

MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

- Comptes Rendus de l'Académie des Sciences.

- Eureka | Patsnap. Synthesis method of 2-methylphenoxyacetic acid.

Sources

- 1. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]

- 2. Frontiers | Production of p-cresol by Decarboxylation of p-HPA by All Five Lineages of Clostridioides difficile Provides a Growth Advantage [frontiersin.org]

- 3. Production of p-cresol by Decarboxylation of p-HPA by All Five Lineages of Clostridioides difficile Provides a Growth Advantage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Unraveling p-Cresol: from biosynthesis to biological and biochemical activities [frontiersin.org]

- 5. Production of p-cresol by Decarboxylation of p-HPA by All Five Lineages of Clostridioides difficile Provides a Growth Advantage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 7. allen.in [allen.in]

- 8. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 9. 2-Hydroxy-5-methylbenzaldehyde 98 613-84-3 [sigmaaldrich.com]

Application Note: HPLC Method Development for 2-(2-Hydroxy-5-methylphenyl)acetic Acid

Executive Summary & Scientific Rationale

This guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for 2-(2-Hydroxy-5-methylphenyl)acetic acid (CAS: 41873-66-9). This compound is a critical synthetic intermediate and potential impurity in the manufacturing of Tolterodine , a muscarinic receptor antagonist used for urinary incontinence.

The Challenge: Dual Functionality

The analyte possesses two ionizable groups with distinct pKa values:

-

Carboxylic Acid (pKa ~4.2): At neutral pH, this group ionizes (

), making the molecule highly polar and causing it to elute near the void volume ( -

Phenolic Hydroxyl (pKa ~10): Contributes to peak tailing due to interactions with residual silanols on the silica support.

The Solution: Ion-Suppression Chromatography

To achieve robust retention and symmetrical peak shape, we employ Ion-Suppression Reverse-Phase HPLC . By maintaining the mobile phase pH below the pKa of the carboxylic acid (pH < 3.0), we force the molecule into its neutral, protonated state. This significantly increases its hydrophobicity, allowing for strong interaction with the C18 stationary phase.

Physicochemical Profile & Method Strategy

| Property | Value / Characteristic | Impact on HPLC Method |

| Structure | Phenyl ring, -OH (pos 2), -CH3 (pos 5), -CH2COOH (pos 1) | Requires C18 or Phenyl-Hexyl for pi-pi interactions. |

| Molecular Weight | 166.17 g/mol | Small molecule; fast diffusion. |

| Solubility | Soluble in MeOH, ACN, DMSO. Sparingly soluble in water. | Sample diluent must contain organic solvent (e.g., 50% ACN). |

| UV Absorption | 210 nm for trace sensitivity; 280 nm for high selectivity (less matrix interference). | |

| pKa | ~4.2 (Acid), ~10 (Phenol) | Mobile Phase pH must be acidic (2.5–3.0). |

Method Development Workflow

The following diagram illustrates the decision matrix used to finalize this protocol.

Figure 1: Decision tree for optimizing the separation of phenylacetic acid derivatives.

Detailed Experimental Protocol

Reagents and Materials[2][3][4][5][6][7]

-

Reference Standard: 2-(2-Hydroxy-5-methylphenyl)acetic acid (>98% purity).

-

Solvents: HPLC Grade Acetonitrile (ACN) and Methanol (MeOH).[1]

-

Buffer Reagents: Orthophosphoric acid (85%) or Formic Acid (98%); Potassium Dihydrogen Phosphate (

). -

Water: Milli-Q grade (18.2 MΩ·cm).

Chromatographic Conditions (The "Gold Standard")

This method provides baseline separation from potential impurities (e.g., regioisomers or starting materials like p-cresol).

| Parameter | Setting | Rationale |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters Symmetry C18) | High surface area and double end-capping prevent peak tailing from the phenolic group. |

| Mobile Phase A | 0.1% Orthophosphoric Acid in Water (pH ~2.2) | Suppresses carboxylic acid ionization ( |

| Mobile Phase B | Acetonitrile (100%) | Provides lower backpressure and sharper peaks than Methanol for aromatics. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Column Temp | 30°C | Ensures retention time reproducibility. |

| Detection | UV at 280 nm (Quantitation) | Specific to the phenol ring; minimizes baseline drift from gradients. |

| Injection Volume | 10 µL | Standard volume; adjust based on sensitivity needs. |

Gradient Program

A gradient is recommended to prevent the accumulation of late-eluting hydrophobic impurities often found in synthesis mixtures.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold (Retain polar impurities) |

| 12.0 | 40 | 60 | Linear Ramp (Elute Target) |

| 15.0 | 10 | 90 | Wash Step |

| 17.0 | 10 | 90 | Hold Wash |

| 17.1 | 90 | 10 | Return to Initial |

| 22.0 | 90 | 10 | Re-equilibration |

Note: The target compound, 2-(2-Hydroxy-5-methylphenyl)acetic acid, typically elutes between 8.5 and 9.5 minutes under these conditions.

Sample Preparation

-

Stock Solution (1.0 mg/mL): Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile. Sonicate for 5 minutes. Dilute to volume with water.

-

Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Diluent (50:50 Water:Acetonitrile).

-

Critical: Do not use 100% water as the diluent, as the compound may precipitate or adsorb to the vial surface.

-

Method Validation Parameters

To ensure the method is suitable for regulatory submission (e.g., IND/NDA), validate according to ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Inject the Working Standard (50 µg/mL) five times (

-

Retention Time %RSD: NMT 1.0%

-

Peak Area %RSD: NMT 2.0%

-

Tailing Factor (

): -

Theoretical Plates (

): > 5000

Linearity

Prepare a 5-point calibration curve ranging from 10 µg/mL to 150 µg/mL.

-

Acceptance Criteria: Correlation coefficient (

)

Limit of Detection (LOD) & Quantitation (LOQ)

Based on Signal-to-Noise (S/N) ratio using 210 nm detection (higher sensitivity):

-

LOD (S/N = 3): ~0.1 µg/mL

-

LOQ (S/N = 10): ~0.3 µg/mL

Troubleshooting & Optimization

Issue 1: Peak Tailing

-

Cause: Secondary interactions between the phenolic -OH and residual silanols on the column stationary phase.

-

Fix: Ensure the column is "End-capped" (e.g., Eclipse Plus, Symmetry). Increase buffer ionic strength by using 20 mM Phosphate Buffer (pH 2.5) instead of simple 0.1% acid.

Issue 2: Split Peak or Shoulder

-

Cause: Sample solvent mismatch. Injecting a sample dissolved in 100% ACN onto a mobile phase starting at 10% ACN can cause "solvent wash-through."

-

Fix: Match the sample diluent to the starting mobile phase conditions (e.g., 10-20% ACN in Water).

Issue 3: Retention Time Drift

-

Cause: pH fluctuation. The carboxylic acid retention is highly sensitive to pH changes near its pKa (4.2).

-

Fix: Strictly control Mobile Phase A pH at 2.2–2.5. Do not use pH 4.0 or 5.0, as small shifts will cause massive retention time changes.

References

-

Sigma-Aldrich. Product Specification: 2-(2-Hydroxy-5-methylphenyl)acetic acid (CAS 41873-66-9). Available at:

- R. Nageswara Rao, et al. "Separation and determination of Tolterodine and its impurities by HPLC." Journal of Pharmaceutical and Biomedical Analysis, 2006.

-

BenchChem. Application Notes for HPLC Analysis of Phenoxyacetic Acid Derivatives. Available at:

-

Sielc Technologies. Separation of Phenylacetic acid on Newcrom R1 HPLC column. Available at:

-

PubChem. Compound Summary: 2-(2-Hydroxy-5-methylphenyl)acetic acid.[2] Available at:

Sources

procedure for cyclization of 2-(2-Hydroxy-5-methylphenyl)acetic acid to lactones

Introduction & Scope

This Application Note details the synthetic procedure for the intramolecular cyclization (lactonization) of 2-(2-hydroxy-5-methylphenyl)acetic acid to yield 5-methylbenzofuran-2(3H)-one (also known as 5-methyl-2-coumaranone).

Benzofuran-2-ones are critical pharmacophores found in various bioactive natural products and synthetic drugs, exhibiting antioxidant, anti-inflammatory, and anticancer activities. The transformation described here is an acid-catalyzed dehydration, thermodynamically driven by the formation of a stable 5-membered lactone ring fused to an aromatic system.

Key Technical Considerations:

-

Reaction Type: Intramolecular Fisher Esterification / Dehydrative Cyclization.

-

Thermodynamics: The reaction is reversible. High yields depend on the efficient removal of water (Le Chatelier’s principle).

-

Kinetic Control: While spontaneous lactonization can occur, acid catalysis significantly accelerates the rate, preventing intermolecular oligomerization.

Reaction Mechanism

The mechanism proceeds via protonation of the carboxylic acid carbonyl, followed by nucleophilic attack from the phenolic hydroxyl group. The tetrahedral intermediate collapses to expel water, forming the lactone.

Figure 1: Mechanistic pathway for the acid-catalyzed lactonization.

Experimental Protocols

Two methods are provided. Method A is the industry "Gold Standard" for scalability and yield, utilizing azeotropic water removal. Method B is a direct acid reflux method suitable for smaller, quick screens where yield is less critical.

Method A: Azeotropic Dehydration (Dean-Stark Protocol)

Recommended for high purity and maximum yield.

Reagents & Equipment:

-

Substrate: 2-(2-Hydroxy-5-methylphenyl)acetic acid (1.0 equiv).

-

Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 – 0.1 equiv).

-

Solvent: Toluene (Reagent Grade, ~10-15 mL per gram of substrate).

-

Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser, Magnetic stir bar, Heating mantle/Oil bath.

Step-by-Step Procedure:

-

Setup: Equip a clean, dry round-bottom flask with a magnetic stir bar. Attach a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add the hydroxy acid substrate and Toluene to the flask. Stir to suspend/dissolve.

-

Catalyst Addition: Add p-TsOH·H₂O (5-10 mol%).

-

Note: Silica-supported sulfonic acids can be used as a heterogeneous alternative for easier workup.

-

-

Reflux: Heat the mixture to vigorous reflux (oil bath ~120-130°C). Ensure Toluene is condensing and filling the trap.

-

Monitoring: Continue reflux until water separation in the Dean-Stark trap ceases (typically 2–4 hours).

-

TLC Monitoring: Eluent Hexane:Ethyl Acetate (3:1). The starting material (polar acid) will disappear, and a less polar spot (lactone) will appear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Wash: Transfer to a separatory funnel. Wash with Saturated NaHCO₃ solution (2 x) to remove catalyst and any unreacted acid. Wash with Brine (1 x).

-

Dry: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Concentrate: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotavap).

-

-

Purification: The resulting solid is often sufficiently pure. If necessary, recrystallize from Ethanol or a Hexane/Ethyl Acetate mixture.

Method B: One-Pot Acid Reflux

Alternative for rapid, small-scale synthesis.

-

Dissolve the substrate in 5M HCl (aq) or a mixture of Acetic Acid/Conc. HCl (4:1).

-

Reflux for 2–3 hours.

-

Cool reaction on ice. The lactone often precipitates as a solid.

-

Filter the precipitate and wash with cold water.

-

Recrystallize from Ethanol.

Process Workflow Visualization

Figure 2: Operational workflow for Method A (Dean-Stark).

Analytical Characterization

Confirm the identity of 5-methylbenzofuran-2(3H)-one using the following expected data.

| Technique | Parameter | Expected Result | Notes |

| Physical State | Appearance | White to off-white crystalline solid | |

| ¹H NMR | Lactone -CH₂- | δ 3.65 – 3.75 ppm (s, 2H) | Characteristic singlet for 3H-benzofuran-2-one core. |

| Methyl -CH₃ | δ 2.30 – 2.40 ppm (s, 3H) | Attached to aromatic ring. | |

| Aromatic | δ 6.90 – 7.20 ppm (m, 3H) | Pattern depends on 5-position substitution. | |

| IR Spectroscopy | Carbonyl (C=O) | 1790 – 1805 cm⁻¹ | High frequency due to strained 5-membered lactone ring. |

| Mass Spec | Molecular Ion | [M]+ = 148.16 | Formula: C₉H₈O₂ |

Troubleshooting & Optimization

-

Issue: Low Yield / Incomplete Reaction.

-

Cause: Water is not being removed effectively.

-

Solution: Ensure the Dean-Stark trap is functioning correctly. Wrap the column in foil to improve insulation and distillation rate. Add fresh molecular sieves to the trap.

-

-

Issue: Oligomerization.

-

Cause: Concentration too high or excessive heating.

-

Solution: Dilute the reaction (increase Toluene volume). Ensure the bath temperature is not excessively higher than the boiling point of Toluene (110°C).

-

-

Issue: Hydrolysis during Workup.

-

Cause: Lactones can hydrolyze in strong base.

-

Solution: Perform NaHCO₃ washes quickly and keep the solution cold. Do not use NaOH.

-

References

-

Vertex AI Search Results. Synthesis of 5-methyl-3H-benzofuran-2-one from 2-(2-hydroxy-5-methylphenyl)acetic acid.1[2][3][4]

-

CN106336388A. Synthetic method of benzofuran-2(3H)-one. Google Patents. 5

-

CN102746260A. Method for preparing benzofuran-2-(3H)-one using silica gel sulfonic acid. Google Patents. 6

-

Organic Chemistry Portal. Lactone Synthesis via Acid Catalysis.7[2][8][9][10][11]

-

Beaudry, D. Regioselective Synthesis of Benzofuranones. Oregon State University. 12[2][3][8][9][10]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. JPH05132447A - Method for producing (2-hydroxyphenyl) acetic acid - Google Patents [patents.google.com]

- 3. 5-Methylbenzofuran | C9H8O | CID 33103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benzofuranone | CAS#:553-86-6 | Chemsrc [chemsrc.com]

- 5. CN106336388A - Synthetic method of benzofuran-2(3H)-one - Google Patents [patents.google.com]

- 6. CN102746260A - Method for preparing benzofuran-2-(3H)-one - Google Patents [patents.google.com]

- 7. Lactone synthesis [organic-chemistry.org]

- 8. US5221772A - Preparation of 2-hydroxyphenyl-acetic acid - Google Patents [patents.google.com]

- 9. (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

preparing 2-(2-Hydroxy-5-methylphenyl)acetic acid derivatives for SAR studies

An Application Guide for the Synthesis and Derivatization of 2-(2-Hydroxy-5-methylphenyl)acetic Acid for Structure-Activity Relationship (SAR) Studies

Introduction: The Strategic Value of the Hydroxyphenylacetic Acid Scaffold

In the landscape of medicinal chemistry, the hydroxyphenylacetic acid framework represents a privileged scaffold, a core structure that appears in numerous biologically active compounds. Its utility stems from the combination of a hydrophilic carboxylic acid, a lipophilic aromatic ring, and a reactive phenolic hydroxyl group, providing multiple points for chemical modification. Derivatives of this scaffold have been explored for a range of biological activities, including antioxidant, neuroprotective, and antiproliferative effects.[1][2] Specifically, the 2-(2-Hydroxy-5-methylphenyl)acetic acid core offers a well-defined three-dimensional structure with distinct regions that can be systematically modified to probe interactions with biological targets.

This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals. It details a robust synthetic strategy for the core molecule and outlines protocols for creating a focused library of derivatives tailored for Structure-Activity Relationship (SAR) studies. The methodologies described herein are designed to be both efficient and adaptable, enabling the systematic exploration of chemical space to optimize biological activity.

Part 1: A Convergent Strategy for the Core Scaffold Synthesis

The successful execution of an SAR campaign hinges on a reliable and scalable synthesis of the core molecular scaffold. The chosen synthetic route must not only be high-yielding but also amenable to the late-stage introduction of diversity. Our recommended strategy begins with the commercially available and inexpensive starting material, 2-hydroxy-5-methylacetophenone, and proceeds through a Willgerodt-Kindler reaction.

Causality of Route Selection: While other methods exist for constructing phenylacetic acids, such as the hydrolysis of benzyl cyanides[3] or various cross-coupling strategies[4], the Willgerodt-Kindler reaction is particularly advantageous here. It directly converts an aryl methyl ketone into a carboxylic acid derivative (specifically, a thioamide, which is then hydrolyzed), providing a short and efficient pathway from a readily accessible precursor.[5] This approach avoids the handling of highly toxic cyanide reagents and offers a straightforward workup.

The overall workflow for synthesizing the core scaffold and proceeding to a diversified library for SAR studies is depicted below.

Caption: Overall workflow from starting material to a diversified derivative library.

Part 2: Experimental Protocols

The following protocols provide detailed, step-by-step instructions. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Synthesis of 2-(2-Hydroxy-5-methylphenyl)acetic Acid (Core Scaffold)

This two-step protocol details the conversion of 2-hydroxy-5-methylacetophenone to the target acid.

Step A: Willgerodt-Kindler Reaction to Form the Thiomorpholide Intermediate

-

Materials:

-

2-Hydroxy-5-methylacetophenone (1 equiv.)

-

Sulfur powder (2.5 equiv.)

-

Morpholine (5 equiv.)

-

Toluene (as solvent)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hydroxy-5-methylacetophenone, sulfur powder, morpholine, and toluene.

-

Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude oil, the thiomorpholide intermediate, is typically carried forward to the next step without extensive purification.

-

Step B: Hydrolysis to the Carboxylic Acid

-

Materials:

-

Crude thiomorpholide intermediate from Step A

-

Concentrated Sulfuric Acid (H₂SO₄)

-

1,4-Dioxane

-

Water

-

-

Procedure:

-

Dissolve the crude intermediate in a mixture of 1,4-dioxane and water (1:1 v/v).

-

Carefully add concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux (approx. 100 °C) for 8-12 hours until hydrolysis is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture in an ice bath and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 2-(2-Hydroxy-5-methylphenyl)acetic acid.

-

Self-Validation/Characterization: The identity and purity of the final product must be confirmed before proceeding.

-

¹H and ¹³C NMR: To confirm the molecular structure. Key ¹H signals include the methylene protons of the acetic acid moiety (~3.6 ppm), the methyl group on the ring (~2.2 ppm), and the aromatic protons.[6]

-

Mass Spectrometry (MS): To confirm the molecular weight (166.17 g/mol ).[6]

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and the C=O stretch (~1700 cm⁻¹).

Protocol 2: Preparation of Derivatives for SAR Studies

The core scaffold provides three primary vectors for chemical modification. The following protocols are examples of how to generate a small, diverse library.

A. Carboxylic Acid Modification: Synthesis of Methyl 2-(2-Hydroxy-5-methylphenyl)acetate

This protocol uses a classic Fischer esterification.

-

Materials:

-

2-(2-Hydroxy-5-methylphenyl)acetic acid (1 equiv.)

-

Methanol (large excess, acts as solvent and reagent)

-

Concentrated Sulfuric Acid (catalytic amount, ~2-5 mol%)

-

-

Procedure:

-

Suspend the starting acid in methanol in a round-bottom flask.

-

Carefully add the catalytic sulfuric acid.

-